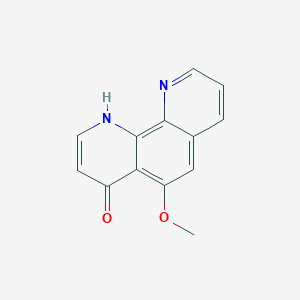
5-Methoxy-1,10-phenanthrolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,10-phenanthrolin-4(1h)-one: is a heterocyclic organic compound that belongs to the phenanthroline family. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications. The methoxy group at the 5-position and the ketone group at the 4-position contribute to the unique chemical properties of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,10-phenanthrolin-4(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and methoxy-substituted benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the phenanthroline core structure.
Oxidation: The final step involves the oxidation of the phenanthroline core to introduce the ketone group at the 4-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1,10-phenanthrolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,10-phenanthrolin-4(1h)-one has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,10-phenanthrolin-4(1h)-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, including:
Metal Ion Chelation: The compound binds to metal ions, altering their availability and activity in biological systems.
Catalysis: The metal complexes can act as catalysts in chemical reactions, facilitating the conversion of substrates to products.
Fluorescence: The compound’s fluorescent properties enable it to be used as a probe for detecting metal ions and monitoring their distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-1,10-phenanthrolin-4(1h)-one can be compared with other similar compounds, such as:
1,10-Phenanthroline: The parent compound without the methoxy and ketone groups. It is widely used as a ligand in coordination chemistry.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions. It has different chemical properties and applications compared to this compound.
5-Nitro-1,10-phenanthroline: A derivative with a nitro group at the 5-position. It is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other phenanthroline derivatives.
Eigenschaften
CAS-Nummer |
41148-76-9 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5-methoxy-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c1-17-10-7-8-3-2-5-14-12(8)13-11(10)9(16)4-6-15-13/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
GNAZSBYXAGVNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=CNC2=C3C(=C1)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


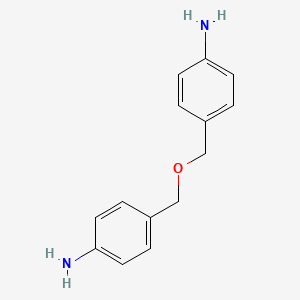
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
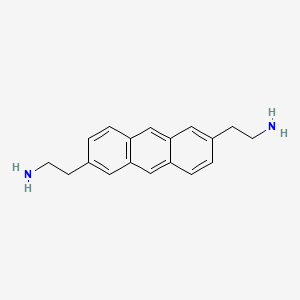
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
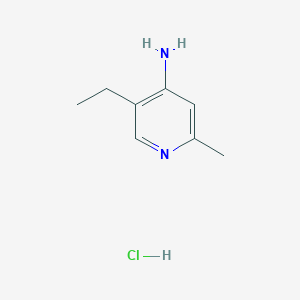
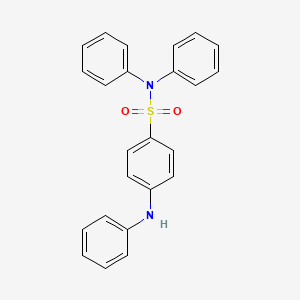
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
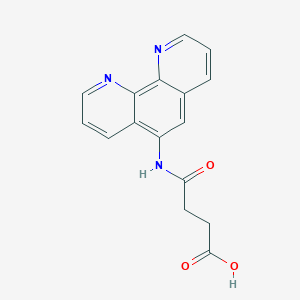
![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
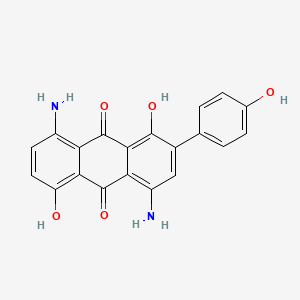
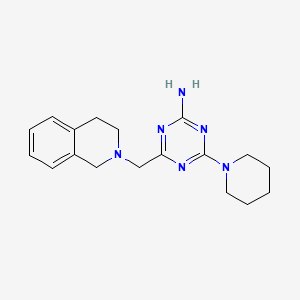

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
